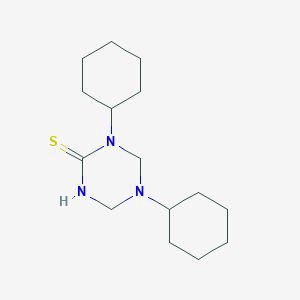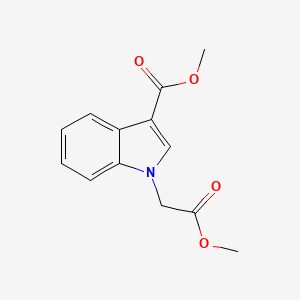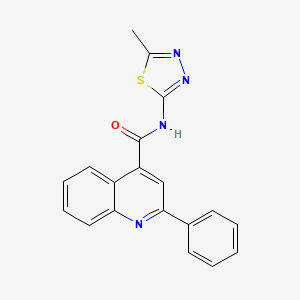
1,5-dicyclohexyl-1,3,5-triazinane-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-dicyclohexyl-1,3,5-triazinane-2-thione (DCTT) is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. DCTT is a sulfur-containing six-membered ring compound that is structurally similar to other triazine-based compounds.
Mecanismo De Acción
The mechanism of action of 1,5-dicyclohexyl-1,3,5-triazinane-2-thione is not fully understood. However, it has been proposed that 1,5-dicyclohexyl-1,3,5-triazinane-2-thione exerts its biological activity by inhibiting the activity of certain enzymes such as topoisomerase II and DNA polymerase. 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1,5-dicyclohexyl-1,3,5-triazinane-2-thione exhibits potent anticancer, antifungal, and antibacterial activity. 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that 1,5-dicyclohexyl-1,3,5-triazinane-2-thione exhibits low toxicity and good pharmacokinetic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1,5-dicyclohexyl-1,3,5-triazinane-2-thione in lab experiments is its high purity and stability. 1,5-dicyclohexyl-1,3,5-triazinane-2-thione is also readily available and relatively inexpensive. However, one of the limitations of using 1,5-dicyclohexyl-1,3,5-triazinane-2-thione in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
For the study of 1,5-dicyclohexyl-1,3,5-triazinane-2-thione include the synthesis of novel materials, the development of new synthetic methodologies, and the development of new formulations with improved solubility and bioavailability.
Métodos De Síntesis
1,5-dicyclohexyl-1,3,5-triazinane-2-thione can be synthesized by the reaction of cyanuric chloride with cyclohexylamine in the presence of sodium sulfide. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to form 1,5-dicyclohexyl-1,3,5-triazinane-2-thione. The purity of the synthesized 1,5-dicyclohexyl-1,3,5-triazinane-2-thione can be improved by recrystallization from an appropriate solvent.
Aplicaciones Científicas De Investigación
1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been extensively studied for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been used as a building block for the synthesis of novel materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In organic synthesis, 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been used as a reagent for the synthesis of various heterocyclic compounds. In medicinal chemistry, 1,5-dicyclohexyl-1,3,5-triazinane-2-thione has been studied for its potential as an anticancer, antifungal, and antibacterial agent.
Propiedades
IUPAC Name |
1,5-dicyclohexyl-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3S/c19-15-16-11-17(13-7-3-1-4-8-13)12-18(15)14-9-5-2-6-10-14/h13-14H,1-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSWZNASDVVMHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dicyclohexyl-1,3,5-triazinane-2-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4-methyl-1-piperazinyl)carbonothioyl]-2-furamide](/img/structure/B5880615.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)

![1-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B5880641.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)

![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)

